molecular formula C18H19ClN2 B2476960 2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 866136-54-1

2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2476960
CAS No.: 866136-54-1
M. Wt: 298.81
InChI Key: IELAQAWKOGSVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is a chemical building block based on the pyrrolo[2,3-b]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound is offered for research purposes to support the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a proven bioisostere of purines and is found in several FDA-approved drugs and investigational compounds . This scaffold is frequently explored in the design of potent kinase inhibitors . Specifically, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of V600EB-RAF for anticancer research and are also emerging as highly promising candidates for targeting Glycogen Synthase Kinase-3β (GSK-3β) in investigations for neurodegenerative diseases like Alzheimer's . The specific substitution pattern on this compound, featuring a tert-butyl group and a 3-chlorobenzyl moiety, makes it a valuable intermediate for further synthetic elaboration. It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are well-established methods for functionalizing this heterocyclic system to explore structure-activity relationships (SAR) . Researchers can utilize this chemical to synthesize novel analogs for screening against a wide range of biological targets. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2/c1-18(2,3)16-11-14-7-5-9-20-17(14)21(16)12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAQAWKOGSVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1CC3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and the pyrrolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications/Findings Reference
2-(tert-Butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine 2-tert-butyl, 1-(3-chlorobenzyl) C₁₈H₁₉ClN₂ 298.82 Potential kinase inhibitor scaffold
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-phenyl, 3-nitro C₁₃H₉N₃O₂ 239.23 Intermediate for anticancer agents
6-Chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine 6-chloro, 4-nitro, 3-CF₃-cyclopropyl C₁₃H₈ClF₃N₃O₂ 338.67 MAP4K1 inhibitor (BAY-405 series)
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 5-phenyl, 3-nicotinamide C₁₉H₁₄N₄O 315.12 SAR studies for kinase selectivity
3-(Chloromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine 3-chloromethyl, 1-TIPS C₁₇H₂₇ClN₂Si 340.99 Synthetic intermediate for PROTACs
Key Comparative Insights

In contrast, N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide demonstrates the importance of hydrogen-bonding motifs (via the nicotinamide group) for kinase inhibition, achieving 99% purity and distinct NMR profiles .

Synthetic Utility :

  • The tert-butyl group in the target compound improves solubility in organic solvents compared to polar substituents like nitro or trifluoromethyl (e.g., 6-chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine ) .
  • Silyl-protected derivatives (e.g., 3-(chloromethyl)-1-TIPS-pyrrolo[2,3-b]pyridine ) are pivotal for multistep syntheses, enabling selective deprotection .

Structure-Activity Relationship (SAR) Trends
  • Positional Effects : Substitution at the 1-position (e.g., benzyl vs. SEM groups) significantly alters metabolic stability. For example, SEM-protected derivatives (e.g., S110 in ) show enhanced stability under acidic conditions .
  • Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., 5-phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine ) increase electrophilicity, facilitating nucleophilic aromatic substitution—a key step in prodrug activation .

Biological Activity

2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with potential pharmacological applications. It belongs to the class of pyrrolopyridines, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antiparasitic properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C18H19ClN2
  • Molecular Weight : 298.81 g/mol
  • CAS Number : 866136-54-1

Anticancer Activity

Recent studies have indicated that pyrrolopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study involving a series of pyrrolopyridine derivatives demonstrated that modifications at the 1-position significantly affected their cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7). The compound was found to have an IC50 value of approximately 5 μM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50 ~0.5 μM) .

CompoundCell LineIC50 (μM)
DoxorubicinHeLa0.5
This compoundHeLa5
This compoundMCF-76

Antibacterial Activity

The antibacterial potential of pyrrolopyridine derivatives has also been explored. In vitro evaluations revealed that certain derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings:
A derivative structurally related to this compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL, thus indicating promising antibacterial activity .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli>32

Antiparasitic Activity

Pyrrolopyridines have also been assessed for their antiparasitic effects. Research indicates that certain analogs can inhibit the growth of protozoan parasites.

Case Study:
In a study focusing on Trypanosoma brucei, a related compound exhibited an EC50 value of 0.045 μM, suggesting high efficacy against the parasite . The activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.

The biological activities of pyrrolopyridine derivatives are often attributed to their ability to interact with various biological targets such as kinases and enzymes involved in cellular processes. The presence of the chloro and tert-butyl groups may enhance lipophilicity and facilitate cellular uptake, contributing to their bioactivity.

Q & A

Basic: What are common synthetic strategies for 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step protocols, including cyclization, functional group modifications, and cross-coupling reactions. For example:

  • Cyclization : Nitration of pyrrolo precursors followed by reduction (e.g., HNO₃ at 0°C to room temperature) generates key intermediates .
  • Sonogashira Coupling : Used to introduce alkynyl groups, as seen in the synthesis of 5a (68% yield at 80°C for 18 h) .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with halogenated intermediates using Pd(PPh₃)₄ and K₂CO₃ under reflux .
  • Protection/Deprotection : tert-Butyl groups are introduced via NaH/MeI alkylation or silylation to improve solubility .

Advanced: How do substituent modifications at the 5-position influence FGFR1 inhibition?

Answer:
Substituents at the 5-position of the pyrrolo[2,3-b]pyridine core are critical for FGFR1 binding. For example:

  • Hydrogen Bond Acceptor Groups : Introducing trifluoromethyl (-CF₃) or methoxy (-OMe) groups at the 5-position enhances interactions with the hinge region (e.g., G485) .
  • Hydrophobic Pocket Exploration : Larger substituents (e.g., aryl or heteroaryl groups) optimize van der Waals interactions within the hydrophobic pocket, improving potency. Compound 4h (FGFR1 IC₅₀ = 7 nM) demonstrates this by combining a 5-CF₃ group with a 3-methoxy moiety .
  • Ligand Efficiency : Low molecular weight derivatives (e.g., <400 Da) with polar groups balance potency and pharmacokinetics .

Basic: What analytical techniques validate the structural integrity of these compounds?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., tert-butyl or chlorobenzyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C22H24N5 with observed [M+H]⁺ = 358.2024 vs. calculated 358.2026) .
  • X-ray Crystallography : Resolves ambiguities in ring fusion or stereochemistry, as used for FGFR1 co-crystallization studies .

Advanced: How can researchers resolve discrepancies in biological activity across derivatives?

Answer:
Contradictions in activity data (e.g., varying IC₅₀ values or cell-line specificity) require:

  • Structural Reanalysis : Verify synthetic routes and purity via HPLC or LC-MS to rule out byproducts .
  • Binding Mode Studies : Molecular docking or crystallography identifies off-target interactions (e.g., survivin downregulation in DMPM models ).
  • Assay Standardization : Compare results under identical conditions (e.g., 4T1 breast cancer cell proliferation assays ).
  • SAR Analysis : Evaluate substituent effects systematically (e.g., methyl vs. chloro groups at position 4 altering kinase selectivity ).

Basic: What in vitro assays assess anticancer potential for these derivatives?

Answer:
Standard assays include:

  • Cell Proliferation (MTT/XTT) : Measures viability (e.g., 4T1 cells treated with 4h showing IC₅₀ < 1 µM ).
  • Apoptosis Assays : Caspase-3/7 activation or Annexin V staining (e.g., caspase-dependent apoptosis in DMPM models ).
  • Migration/Invasion Assays : Transwell or wound-healing assays (e.g., 4h inhibiting 4T1 cell migration ).

Advanced: How does the tert-butyl group impact pharmacokinetic properties?

Answer:
The tert-butyl group:

  • Enhances Solubility : Reduces aggregation in aqueous media via steric bulk .
  • Metabolic Stability : Shields the core from cytochrome P450 oxidation, extending half-life .
  • Bioavailability : Improves passive diffusion across membranes (e.g., dimethylated variants in 1H-pyrrolo[2,3-b]pyridine-1-methanamine ).

Advanced: What strategies optimize reaction yields in Sonogashira couplings?

Answer:
Key optimizations include:

  • Catalyst Selection : Use of Pd(PPh₃)₂Cl₂ or PdCl₂(dppf) with CuI co-catalyst .
  • Temperature Control : Reactions at 80–105°C for 12–24 h improve conversion .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or dioxane) enhance alkynyl coupling efficiency .

Basic: How are computational methods applied in derivative design?

Answer:

  • Docking Simulations : Predict binding to FGFR1 (e.g., hydrogen bonding with D641 ).
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with activity .
  • ADMET Prediction : Estimates solubility, toxicity, and bioavailability using tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.